molecular formula C16H26BF2NO4 B13676367 Tert-butyl 5,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2h)-carboxylate CAS No. 2654826-84-1

Tert-butyl 5,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2h)-carboxylate

Cat. No.: B13676367
CAS No.: 2654826-84-1
M. Wt: 345.2 g/mol
InChI Key: UVWWFUXWQRTGHR-UHFFFAOYSA-N
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Description

Tert-butyl 5,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2h)-carboxylate is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2h)-carboxylate typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, fluorinating agents, and boronic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the tert-butyl group.

    Reduction: Reduction reactions could target the fluorinated positions or the boron-containing moiety.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the fluorine atoms or the boron group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which Tert-butyl 5,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2h)-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2h)-carboxylate
  • This compound

Uniqueness

This compound is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. The presence of both fluorine and boron atoms in the same molecule is particularly noteworthy, as it allows for a wide range of chemical modifications and applications.

Properties

CAS No.

2654826-84-1

Molecular Formula

C16H26BF2NO4

Molecular Weight

345.2 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-dihydropyridine-1-carboxylate

InChI

InChI=1S/C16H26BF2NO4/c1-13(2,3)22-12(21)20-9-8-11(16(18,19)10-20)17-23-14(4,5)15(6,7)24-17/h8H,9-10H2,1-7H3

InChI Key

UVWWFUXWQRTGHR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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